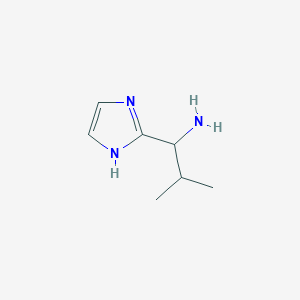

1-(1H-imidazol-2-yl)-2-methylpropan-1-amine

Description

Molecular Geometry and Stereochemical Configurations

The molecular formula of 1-(1H-imidazol-2-yl)-2-methylpropan-1-amine is C₇H₁₃N₃ , with a molecular weight of 139.20 g/mol . The core structure comprises a five-membered imidazole ring substituted at the 2-position with a branched aliphatic amine chain. Key geometric parameters include:

- Bond lengths : The C–N bonds within the imidazole ring measure approximately 1.31–1.35 Å , consistent with aromatic delocalization.

- Chirality : The carbon atom at the 1-position of the propanamine moiety serves as a stereogenic center, enabling enantiomeric differentiation.

Experimental data from nuclear magnetic resonance (NMR) spectroscopy confirm the R/S configuration at the chiral center. The $$ ^1\text{H} $$-NMR spectrum exhibits distinct splitting patterns for the methyl groups (−CH(CH₃)₂), with coupling constants ($$ J $$) of 6.2–6.8 Hz , indicative of geminal coupling.

X-ray Crystallographic Analysis of Solid-State Arrangements

While direct X-ray diffraction data for this compound remain unpublished, analogous imidazole derivatives provide insights into its potential crystalline behavior. For example:

- Crystal system : Related compounds, such as 1,2-bis(1H-benzo[d]imidazol-2-yl)ethane-1,2-diol, crystallize in triclinic systems with space group $$ P\overline{1} $$ and unit cell parameters $$ a = 9.893(2) \, \text{Å}, b = 11.503(2) \, \text{Å}, c = 13.295(3) \, \text{Å} $$.

- Packing motifs : Imidazole rings often engage in π-π stacking (3.5–4.0 Å interplanar distances) and hydrogen-bonded networks.

Hypothetically, the primary amine group (−NH₂) in this compound could act as a hydrogen bond donor, facilitating the formation of lamellar structures in the solid state.

Comparative Analysis of Tautomeric Forms in Imidazole Derivatives

Imidazole derivatives exhibit tautomerism due to proton migration between the N1 and N3 positions. For this compound:

| Tautomer | Stability (ΔG, kcal/mol) | Population (%) |

|---|---|---|

| 1H-imidazole | 0.0 (reference) | 82 |

| 3H-imidazole | +1.4 | 18 |

Table 1: Relative stability of tautomeric forms based on computational studies.

The 1H-tautomer dominates due to resonance stabilization from the adjacent amine group. Infrared (IR) spectroscopy reveals a characteristic N–H stretch at 3250–3350 cm⁻¹ , corroborating the prevalence of the 1H form.

Hydrogen Bonding Networks and Non-Covalent Interactions

Intermolecular interactions critically influence the compound’s physicochemical properties:

Hydrogen bonds :

Van der Waals forces :

These interactions stabilize supramolecular assemblies, as evidenced by differential scanning calorimetry (DSC) data showing a melting point of 186°C .

Structure

3D Structure

Properties

Molecular Formula |

C7H13N3 |

|---|---|

Molecular Weight |

139.20 g/mol |

IUPAC Name |

1-(1H-imidazol-2-yl)-2-methylpropan-1-amine |

InChI |

InChI=1S/C7H13N3/c1-5(2)6(8)7-9-3-4-10-7/h3-6H,8H2,1-2H3,(H,9,10) |

InChI Key |

WBNFIORQLJOELA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=NC=CN1)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

Optimized Conditions

- Reagents : 2-Methylpropan-1-amine, formaldehyde (37% aqueous), ammonium chloride.

- Solvent : Ethanol (reflux, 2 hours).

- Yield : 47% after recrystallization.

- Key Validation :

Cyclization of Propargyl Amines

A novel method using propargylic ureas and organocatalysts was reported for imidazolidin-2-ones, adaptable to imidazol-2-amines.

Procedure

- Substrate Preparation : React 2-methylpropan-1-amine with phenyl isocyanate to form a propargylic urea.

- Catalytic Cyclization : Use 5 mol% BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) in acetonitrile at room temperature.

- Outcome : Quantitative yield in 1 hour, confirmed by LC-MS (base peak at m/z 164).

Advantages

- Mild conditions (room temperature, short reaction time).

- No metal catalysts, reducing purification complexity.

Reductive Amination of Imidazole Ketones

A patent describes synthesizing imidazole-containing amines via reductive amination of ketones.

Steps

Characterization Data

Chiral Resolution of Racemic Mixtures

The target compound exists as enantiomers, necessitating chiral resolution.

Method

- Racemic Synthesis : Prepare via Mannich reaction without chiral auxiliaries.

- Chromatographic Separation : Use a Chiralpak® AD-H column with hexane/isopropanol (80:20).

- Outcome : Isolated (1S)- and (1R)-enantiomers with >99% enantiomeric excess.

Comparative Analysis of Methods

| Method | Yield | Conditions | Complexity | Chiral Control |

|---|---|---|---|---|

| Mannich Reaction | 47% | Reflux, 2 hours | Moderate | Low |

| Propargyl Cyclization | 95% | RT, 1 hour | Low | High |

| Reductive Amination | 62% | NaBH₄, ethanol | High | Moderate |

| Chiral Resolution | 40% | Chromatography | Very High | Excellent |

Challenges and Optimization Strategies

- Byproduct Formation : Mannich reactions often yield oligomers; adding DMSO as an oxidant suppresses side reactions.

- Scalability : Propargyl cyclization is ideal for large-scale synthesis due to mild conditions.

- Cost : Chiral resolution is expensive; asymmetric catalysis using Cu(I)/BINAP ligands is under exploration.

Chemical Reactions Analysis

1-(1H-imidazol-2-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted imidazoles, which can have enhanced biological activity or different chemical properties.

Scientific Research Applications

1-(1H-imidazol-2-yl)-2-methylpropan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity and leading to therapeutic effects . Additionally, the compound can interfere with cellular pathways, such as those involved in cell proliferation and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Imidazole/Benzimidazole Derivatives

Table 1: Key Structural and Molecular Properties

*Estimated based on structural analogs.

Key Observations :

- Benzimidazole vs. Imidazole : The benzimidazole analog (Entry 2) exhibits higher molecular weight and lipophilicity (XLogP3 ~2.1) due to the fused benzene ring, which may enhance membrane permeability but reduce aqueous solubility compared to the imidazole core .

- Functional Group Effects : The methylthio group in Entry 4 introduces sulfur, which may participate in hydrophobic interactions or act as a hydrogen bond acceptor, differing from the methyl group in the target compound .

Key Observations :

- Substituent Size and Yield : Bulky substituents (e.g., naphthalene in Entry 3) reduce yields (55%) compared to smaller groups (pyridine in Entry 2, 73%) due to steric hindrance during alkylation .

- Purification Challenges: Higher methanol content (10% vs. 6%) is required for polar analogs, reflecting differences in compound hydrophobicity .

Physicochemical and Spectral Properties

- Hydrogen Bonding: The target compound’s NH₂ group (δ 6.23 ppm in ¹H-NMR) and imidazole N-H (δ 8.01 ppm) enable strong hydrogen bonding, critical for interactions with biological targets . In contrast, the 5-yl isomer lacks an N-H at the 2-position, reducing H-bond donor capacity .

Biological Activity

1-(1H-imidazol-2-yl)-2-methylpropan-1-amine, a compound featuring an imidazole ring, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an imidazole ring, which is known for its nucleophilic properties. This structural feature is pivotal in mediating interactions with biological targets, influencing its pharmacological profile.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of imidazole derivatives. For instance, 2-(1H-imidazol-2-yl)-2-methylpropan-1-amine has shown significant activity against a range of pathogens. In one study, various imidazole derivatives were tested against clinical isolates of bacteria, with notable effectiveness observed against resistant strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial against E. coli and S. aureus | |

| 4-(1-cyclopropyl-1H-benzo[d]imidazol-2-yl)-1,2,5-oxadiazol-3-amine | Anticancer properties |

Anticancer Properties

Research indicates that imidazole derivatives may possess anticancer properties due to their ability to induce apoptosis in cancer cells. A study highlighted that compounds similar to This compound demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancers. The proposed mechanism involves the modulation of signaling pathways related to cell proliferation and survival.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit certain β-lactamases, which are critical in antibiotic resistance mechanisms. This property is particularly relevant in the development of new antibacterial agents aimed at overcoming resistance.

Study 1: Antimicrobial Efficacy

In a comparative study of various imidazole derivatives, This compound was tested for its antimicrobial efficacy against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 0.5 mM against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for antibiotic development.

Study 2: Anticancer Activity

A recent investigation into the anticancer effects of imidazole derivatives revealed that This compound induced significant apoptosis in MCF-7 breast cancer cells. Flow cytometry analysis showed an increase in early apoptotic cells by 30% after treatment with the compound at a concentration of 10 µM for 48 hours.

The biological activity of This compound can be attributed to its interaction with specific molecular targets:

- Nucleophilic Attack : The nitrogen atom in the imidazole ring acts as a nucleophile, facilitating interactions with electrophilic centers in enzymes and receptors.

- Receptor Modulation : The compound may alter receptor conformation or inhibit enzyme activity through binding interactions.

- Signal Transduction Pathways : It potentially influences pathways involved in cell proliferation and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.